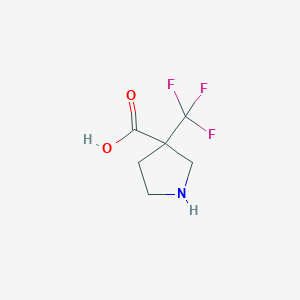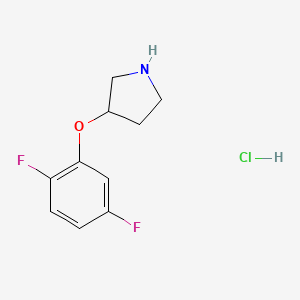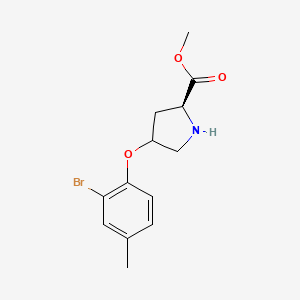
3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid
Übersicht
Beschreibung
3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid is a chemical compound with the CAS Number: 916423-57-9 . It has a molecular weight of 183.13 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are structurally similar to the compound , has been discussed in several papers . The synthesis often involves the use of organocatalytic enantioselective Michael addition reactions . A Pd-catalyzed coupling reaction has also been mentioned in the context of synthesizing related compounds .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H8F3NO2/c7-6(8,9)5(4(11)12)1-2-10-3-5/h10H,1-3H2,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure . Single crystal X-ray studies have been used to analyze the structural differences between related complexes .Chemical Reactions Analysis
The chemical reactions involving trifluoromethylpyridines have been studied extensively . The reactions often involve the protection of crops from pests . The intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl .Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 183.13 . The unique physicochemical properties of the fluorine atom and the pyridine moiety contribute to its biological activities .Wissenschaftliche Forschungsanwendungen
Extraction and Production Techniques
- Pyridine-3-carboxylic acid, similar in structure to 3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid, is utilized in various industries such as food, pharmaceutical, and biochemical. Techniques like enzymatic conversion and reactive extraction are employed for its production (Kumar & Babu, 2009).
Medical Applications
- Compounds containing the pyrrolidine core, including variants of trifluoromethyl pyrrolidine carboxylic acid, have been identified as potent inhibitors of influenza neuraminidase. This application is crucial in the development of antiviral drugs (Wang et al., 2001).
Chemical Functionalization and Synthesis
- Trifluoromethyl-substituted pyridines and quinolines, related to this compound, can be selectively metalated and carboxylated for functionalization and synthesis of various compounds (Schlosser & Marull, 2003).
Catalytic Reactions
- Pyrrolidine and related amines, similar to this compound, are used in asymmetric reactions in the presence of specific catalysts to produce compounds like propargylamines. Such reactions are valuable in organic synthesis and pharmaceutical development (Zhao & Seidel, 2015).
Electrochemical Applications
- Pyrrolidine derivatives have been used in the development of electrochemical sensors, such as those for dopamine detection. The use of pyrrolidine-based compounds in sensors could be extended to related chemicals like this compound (Özcan et al., 2017).
Optical and Electrochemical Properties
- Fullerenes containing pyrrolidine structures with a trifluoromethyl group have been synthesized and studied for their optical and electrochemical properties. Such research is indicative of the potential of trifluoromethyl pyrrolidine derivatives in materials science, particularly in photovoltaic applications (Li et al., 2012).
Wirkmechanismus
Target of Action
The primary targets of 3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid are currently unknown . This compound is a derivative of pyrrolidine, a five-membered ring structure that is widely used in medicinal chemistry .
Mode of Action
It’s known that pyrrolidine derivatives can interact with their targets in a variety of ways, often leading to changes in the function of the target .
Safety and Hazards
Zukünftige Richtungen
Trifluoromethylpyridines and their derivatives have found applications in the agrochemical and pharmaceutical industries . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of these compounds will be discovered in the future .
Eigenschaften
IUPAC Name |
3-(trifluoromethyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO2/c7-6(8,9)5(4(11)12)1-2-10-3-5/h10H,1-3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUBBZBEISLEIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661574 | |
| Record name | 3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
916423-57-9 | |
| Record name | 3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{4-[4-(3-Pyrrolidinyloxy)phenyl]-1-piperazinyl}-1-ethanone](/img/structure/B1388796.png)










![6H-thiazolo[5,4-e]indazol-2-amine](/img/structure/B1388816.png)
